

physical and chemical properties of 4-bromo-2-methoxy-6-methylphenol

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylphenol

Cat. No.: B1338921

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An In-depth Technical Guide to 4-bromo-2-methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-2-methoxy-6-methylphenol, a substituted phenol with the CAS number 86232-54-4, represents a unique chemical scaffold with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, alongside a discussion of its potential synthetic routes and analytical methodologies. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document outlines generalized protocols and workflows relevant to its structural class. Notably, its classification as a "protein degrader building block" suggests its potential utility in the rapidly advancing field of targeted protein degradation.

Core Physical and Chemical Properties

Precise experimental values for several physical properties of **4-bromo-2-methoxy-6-methylphenol** are not widely reported. The available data, primarily from chemical suppliers, is summarized below. It is characterized as an organic compound with a phenolic structure

featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring.
[1]

Property	Value	Source
CAS Number	86232-54-4	[1]
Molecular Formula	C ₈ H ₉ BrO ₂	[1]
Molecular Weight	217.06 g/mol	[1]
Appearance	Solid or crystalline substance; also described as a liquid	[1]
Purity	≥95%	[1]
Solubility	Soluble in organic solvents (inferred)	[1]

Note: There is conflicting information regarding the physical state of this compound, with some sources listing it as a liquid and others as a solid. This may be dependent on the purity and specific crystalline form.

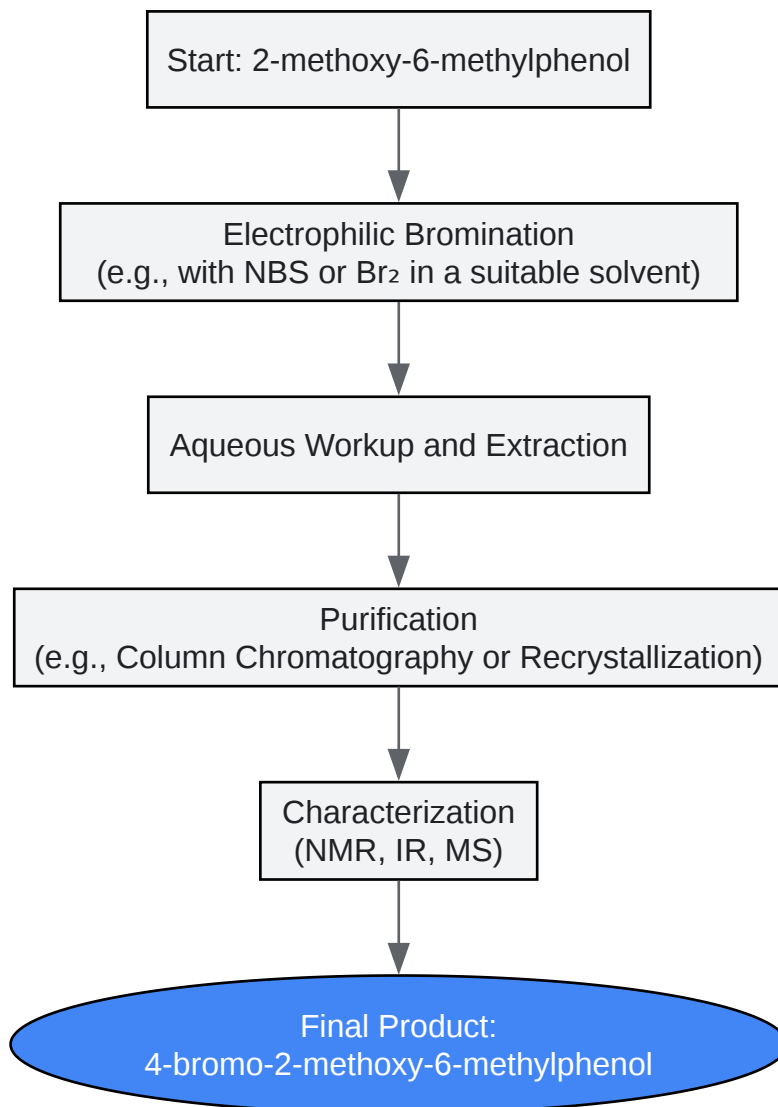
Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for **4-bromo-2-methoxy-6-methylphenol** are not readily available. However, its structure suggests that a common synthetic approach would involve the bromination and methylation of a suitable phenol precursor.[1]

Proposed Synthetic Pathway

A plausible synthetic route could start from 2-methoxy-6-methylphenol, followed by electrophilic bromination. The directing effects of the hydroxyl and methoxy groups would likely favor bromination at the para position to the hydroxyl group.

Proposed Synthetic Workflow for 4-bromo-2-methoxy-6-methylphenol

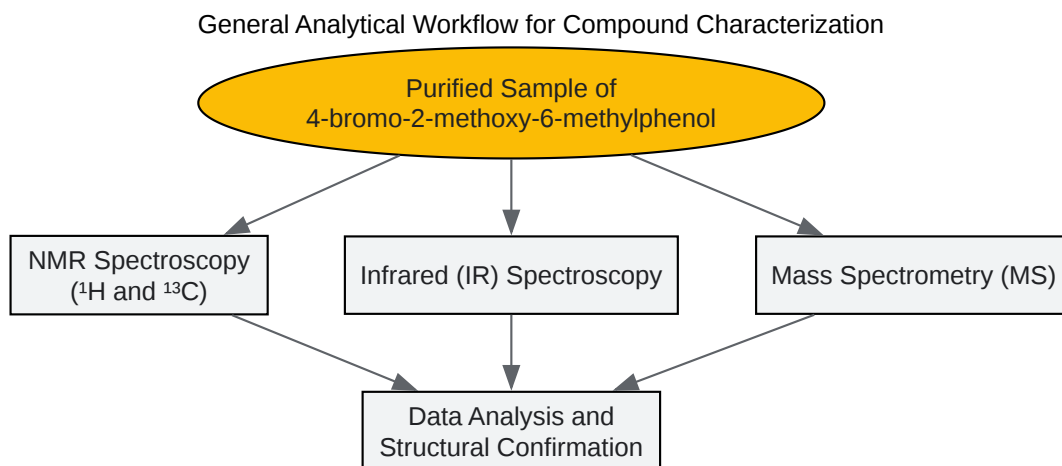


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Caption: Proposed synthetic workflow for **4-bromo-2-methoxy-6-methylphenol**.

General Experimental Protocol for Characterization

While specific spectral data for **4-bromo-2-methoxy-6-methylphenol** is not widely published, the following outlines a general workflow for its structural characterization.



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Caption: General analytical workflow for structural characterization.

Reactivity and Chemical Properties

The chemical reactivity of **4-bromo-2-methoxy-6-methylphenol** is dictated by its functional groups:

- **Phenolic Hydroxyl Group:** This group can undergo O-alkylation, O-acylation, and can be deprotonated to form a phenoxide ion, which is a strong nucleophile.
- **Aryl Bromide:** The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate for building more complex molecules.^[1]
- **Aromatic Ring:** The electron-donating hydroxyl and methoxy groups activate the ring towards further electrophilic aromatic substitution, while the methyl group provides some steric hindrance.

Biological Activity and Signaling Pathways

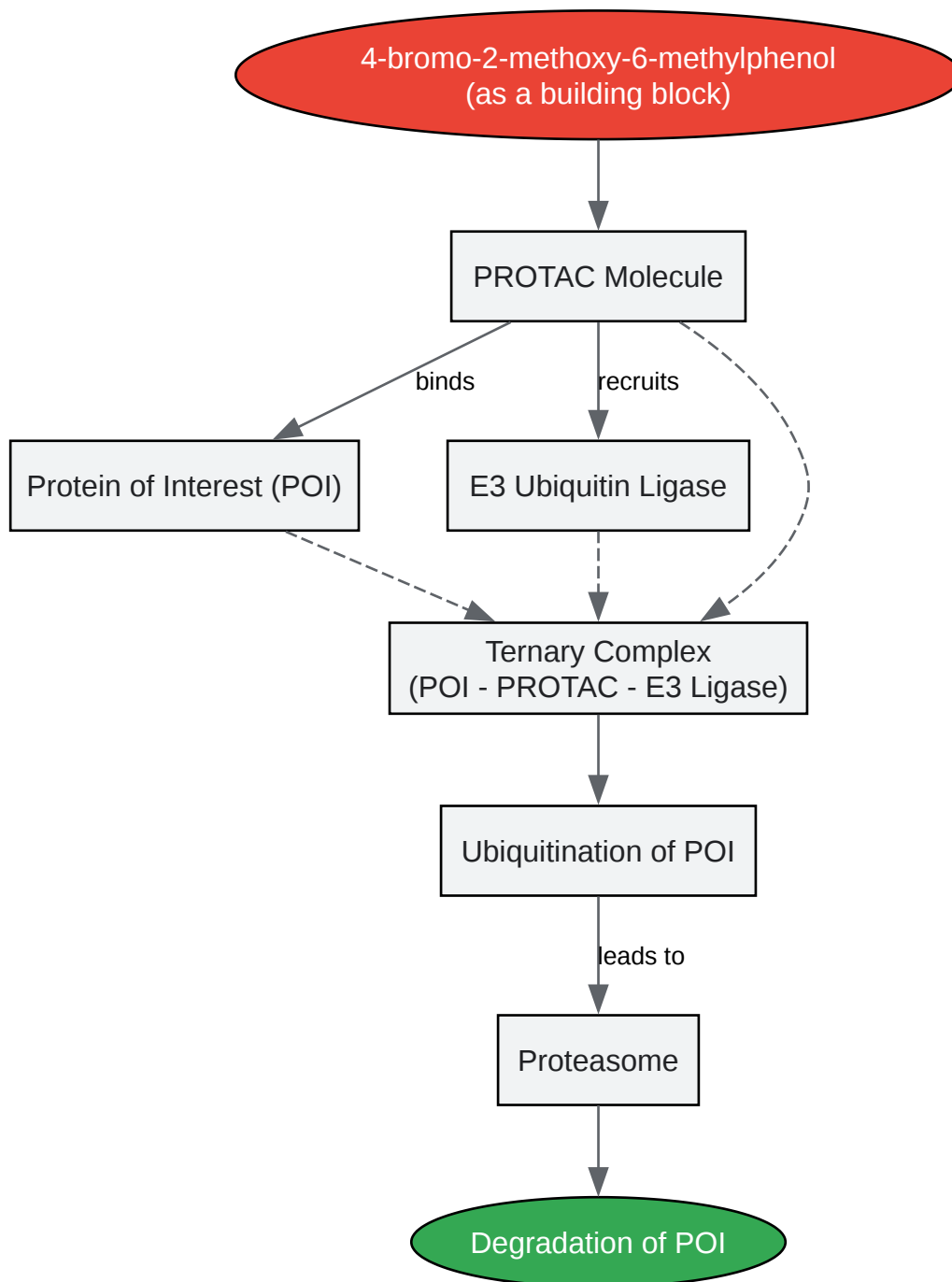
There is a notable lack of specific studies on the biological activity and involvement in signaling pathways for **4-bromo-2-methoxy-6-methylphenol** in the reviewed literature.

However, its designation by some chemical suppliers as a "protein degrader building block" is significant. This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other small molecules designed to induce the degradation of specific proteins.

Conceptual Role in Targeted Protein Degradation

In the context of a PROTAC, a molecule like **4-bromo-2-methoxy-6-methylphenol** could serve as a fragment for binding to a target protein of interest or as a part of the linker connecting the target-binding moiety to an E3 ligase-recruiting moiety.

Conceptual Role as a Protein Degradation Building Block

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Caption: Conceptual diagram of a PROTAC's mechanism of action.

Conclusion

4-bromo-2-methoxy-6-methylphenol is a chemical compound with established structural features but limited publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activity. Its potential as a building block in the synthesis of protein degraders presents an exciting avenue for future research in drug discovery. Further studies are required to fully elucidate its chemical behavior, optimize its synthesis, and explore its therapeutic potential. Researchers working with this compound should rely on general principles of organic chemistry for its synthesis and handling, and perform thorough in-house characterization.

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References

- 1. CAS 86232-54-4: 4-bromo-2-methoxy-6-methylphenol [cymitquimica.com]
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